molecular formula C3H6O B3334404 Acetone-18O CAS No. 7217-26-7

Acetone-18O

Cat. No.: B3334404
CAS No.: 7217-26-7
M. Wt: 60.08 g/mol
InChI Key: CSCPPACGZOOCGX-DOMIDYPGSA-N
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Description

Acetone-18O: is a labeled isotopic variant of acetone, where the oxygen atom is replaced with the oxygen-18 isotope. The molecular formula for this compound is CH3C18OCH3, and it has a molecular weight of 60.08 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for tracing and studying various chemical and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone-18O can be synthesized through the exchange of the oxygen atom in acetone with the oxygen-18 isotope. One common method involves the reaction of acetone with water enriched with oxygen-18 under acidic or basic conditions. The reaction is typically carried out at elevated temperatures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves the use of highly enriched oxygen-18 water and acetone in a controlled environment. The process requires specialized equipment to handle the isotopic materials and ensure the purity of the final product. The reaction conditions are optimized to achieve a high yield of this compound with minimal contamination from other isotopic species.

Chemical Reactions Analysis

Types of Reactions: Acetone-18O undergoes various chemical reactions similar to those of regular acetone, including:

    Oxidation: this compound can be oxidized to produce acetic acid-18O using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield isopropanol-18O using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the oxygen-18 atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed:

    Oxidation: Acetic acid-18O

    Reduction: Isopropanol-18O

    Substitution: Various substituted acetone derivatives depending on the nucleophile used.

Scientific Research Applications

Acetone-18O has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of acetone in biological systems.

    Medicine: Utilized in diagnostic imaging techniques, such as positron emission tomography (PET), to study metabolic processes and disease states.

    Industry: Applied in the development of new materials and processes, particularly in the field of isotopic labeling and tracing.

Mechanism of Action

The mechanism of action of Acetone-18O involves its incorporation into chemical and biochemical processes where the oxygen-18 isotope acts as a tracer. The presence of the oxygen-18 isotope allows researchers to track the movement and transformation of acetone through various pathways. This is particularly useful in studying reaction mechanisms, metabolic processes, and the fate of acetone in different environments.

Comparison with Similar Compounds

    Acetone-2-13C: Another isotopically labeled variant of acetone, where the carbon-13 isotope is incorporated at the second carbon position.

    Acetone-1,3-13C2: A doubly labeled variant of acetone with carbon-13 isotopes at both the first and third carbon positions.

    Ethanol-18O: An isotopically labeled variant of ethanol with the oxygen-18 isotope.

Comparison:

    Uniqueness: Acetone-18O is unique due to the incorporation of the oxygen-18 isotope, which provides distinct advantages in tracing oxygen-related processes. Compared to carbon-labeled acetone variants, this compound is specifically useful for studying oxygen exchange and incorporation in chemical and biochemical reactions.

    Applications: While this compound is primarily used for tracing oxygen-related processes, carbon-labeled acetone variants are more suited for studying carbon-related pathways and transformations. Ethanol-18O, on the other hand, is used for tracing oxygen in alcohol-related processes.

Properties

IUPAC Name

propan-2-(18O)one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i4+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-DOMIDYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=[18O])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469780
Record name Acetone-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7217-26-7
Record name Acetone-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7217-26-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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